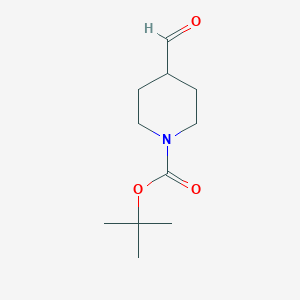

Tert-butyl 4-formylpiperidine-1-carboxylate

概要

説明

Tert-butyl 4-formylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is also known by other names such as 1-Boc-piperidine-4-carboxaldehyde and 4-Formylcyclohexanecarboxylic acid tert-butyl ester . This compound is a white to off-white solid that is used as an intermediate in organic synthesis and pharmaceutical research .

準備方法

Synthetic Routes and Reaction Conditions: One common method for preparing tert-butyl 4-formylpiperidine-1-carboxylate involves the condensation reaction between piperidine-4-carboxaldehyde and tert-butyl chloroformate (TBAC) under basic conditions . The reaction typically proceeds as follows:

Reactants: Piperidine-4-carboxaldehyde and tert-butyl chloroformate.

Conditions: Basic conditions, often using a base such as potassium tert-butoxide (KOtBu).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .

化学反応の分析

Nucleophilic Additions

The formyl group undergoes nucleophilic additions with organometallic reagents, enabling the synthesis of secondary alcohols or alkylated derivatives.

Key Reactions:

Mechanism : Grignard or organomagnesium reagents attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that protonates to yield secondary alcohols .

Wittig Reaction

The formyl group participates in Wittig reactions to form alkenes.

Example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyltriphenylphosphonium bromide + n-BuLi | THF, −78°C → rt, 0.5 h | Alkene derivative (exact structure unspecified) | Not reported |

Procedure : A ylide generated from methyltriphenylphosphonium bromide and n-BuLi reacts with the aldehyde to form the corresponding alkene .

Reductive Amination

The aldehyde reacts with amines in the presence of reducing agents to form secondary amines.

Example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1-(4-Methanesulfonylphenyl)piperazine + NaBH(OAc)₃ | DCM, rt, 17 h | Piperazine-coupled derivative | Not reported |

Mechanism : The aldehyde condenses with an amine to form an imine intermediate, which is reduced in situ by sodium triacetoxyborohydride .

Nickel-Catalyzed Allylic Amination

The compound participates in nickel-catalyzed reactions to form allylic amines.

Example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophene-2-sulfonamide, Ti(OiPr)₄, Ni(COD)₂ | Acetonitrile, 100°C, 12 h | Allylic amine derivative | 53% |

Key Insight : This method enables efficient C–N bond formation under mild conditions, with broad substrate compatibility .

Oxidation and Reduction

The formyl group is redox-active, enabling transformations to carboxylic acids or primary alcohols.

Reported Transformations:

Applications : These derivatives serve as intermediates for drug candidates targeting metabolic disorders .

Cross-Coupling Reactions

The compound is used in three-component reactions to synthesize complex heterocycles.

Example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Vinylogous Mannich reaction | THF, rt, 24 h | Fused piperidine heterocycles | 45–65% |

Significance : This method facilitates rapid access to structurally diverse pharmacophores .

Halogenation

Bromination at the piperidine ring enables further functionalization.

Example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ or NBS | Mild conditions (specifics not detailed) | tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate | High |

Utility : Brominated derivatives are pivotal in Suzuki-Miyaura couplings for drug discovery .

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry:

TBFP is utilized as an intermediate in the synthesis of various pharmacologically relevant compounds:

- Selective GPR119 Agonists: These compounds are being researched for their potential to treat type II diabetes by stimulating insulin secretion and enhancing glucose homeostasis. TBFP's role in synthesizing selective GPR119 agonists highlights its significance in metabolic disease research .

- HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors are critical in cancer therapy and neurodegenerative disease treatment. TBFP serves as a precursor in developing these inhibitors, which can modify gene expression and cellular processes.

- 5-HT6 Antagonists: Compounds derived from TBFP are being explored for their effects on serotonin receptors, which may have implications in treating cognitive disorders and obesity.

2. Biochemical Studies:

Research indicates that TBFP may influence metabolic pathways related to energy metabolism. In animal studies, it has been shown to decrease calorie intake in binge-eating models, suggesting potential applications in obesity management . The compound's mechanism of action involves the activation of GPR119, leading to increased insulin and GLP-1 release, which may contribute to appetite regulation .

Case Studies

Case Study 1: Synthesis of GPR119 Agonists

In a study focusing on the synthesis of selective GPR119 agonists, TBFP was employed as a key intermediate. The resulting compounds demonstrated enhanced insulin secretion in vitro, indicating their potential for diabetes treatment.

Case Study 2: HDAC Inhibition

Another research effort utilized TBFP in developing HDAC inhibitors. These inhibitors showed promising results in preclinical models for various cancers, demonstrating the compound's utility in therapeutic applications .

Industrial Applications

In the industrial sector, TBFP is used as a building block for synthesizing complex organic molecules and pharmaceuticals. Its stability due to the tert-butyl ester group allows for easier handling during chemical reactions, making it an attractive choice for large-scale production processes .

作用機序

The mechanism of action of tert-butyl 4-formylpiperidine-1-carboxylate depends on its specific application. For example, as an intermediate in the synthesis of HDAC inhibitors, it contributes to the inhibition of histone deacetylases, which play a role in regulating gene expression . The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .

類似化合物との比較

1-Boc-4-piperidinecarboxaldehyde: Similar structure with a formyl group at the 4-position.

N-Boc-4-piperidineacetaldehyde: Contains a formylmethyl group instead of a formyl group.

1-Boc-4-(4-formylphenyl)piperazine: Contains a formyl group attached to a phenyl ring.

Uniqueness: Tert-butyl 4-formylpiperidine-1-carboxylate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its tert-butyl ester group provides stability and ease of handling in synthetic processes .

生物活性

Tert-butyl 4-formylpiperidine-1-carboxylate (TBFP) is a chemical compound with significant implications in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

- Chemical Formula : CHNO

- Molecular Weight : 213.27 g/mol

- CAS Number : 137076-22-3

TBFP serves as an intermediate in the synthesis of various bioactive compounds, including selective GPR119 agonists and HDAC inhibitors, which are crucial for treating metabolic disorders and certain cancers.

Target Receptors

TBFP is primarily known for its role in synthesizing GPR119 agonists. GPR119 is a G protein-coupled receptor that plays a vital role in glucose metabolism and appetite regulation.

Mode of Action

The activation of GPR119 by TBFP derivatives leads to:

- Increased insulin secretion : This helps regulate blood glucose levels.

- Stimulation of GLP-1 release : Glucagon-like peptide-1 (GLP-1) enhances insulin sensitivity and reduces appetite.

Animal Studies

Research involving Wistar rats has demonstrated that TBFP can significantly influence feeding behavior:

- Caloric Intake Reduction : In a binge-eating model, TBFP administration resulted in decreased caloric intake among female rats, suggesting its potential as an anti-obesity agent.

- Anxiolytic Effects : Male rats exhibited reduced anxiety-like behaviors when treated with TBFP, indicating possible neuroprotective properties.

Synthesis and Applications

TBFP is synthesized through the condensation of piperidine-4-carboxaldehyde with tert-butyl chloroformate under basic conditions. This method has been optimized for yield and purity in industrial applications.

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Condensation | Piperidine-4-carboxaldehyde + tert-butyl chloroformate | Basic conditions (e.g., KOtBu) | High |

Case Studies

- GPR119 Agonists : TBFP derivatives have been shown to activate GPR119, leading to enhanced insulin secretion and reduced food intake in rodent models .

- HDAC Inhibitors : As an intermediate, TBFP contributes to the synthesis of HDAC inhibitors that have shown promise in cancer therapy by altering gene expression profiles .

Toxicity and Safety Profile

While TBFP exhibits beneficial biological activities, safety assessments indicate potential irritative effects:

特性

IUPAC Name |

tert-butyl 4-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUQEWCJWDGCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363885 | |

| Record name | tert-Butyl 4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137076-22-3 | |

| Record name | tert-Butyl 4-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-formylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper regarding Tert-butyl 4-formylpiperidine-1-carboxylate?

A1: The paper primarily focuses on understanding how different green solvents influence the electronic properties and reactivity of this compound. The study utilizes theoretical calculations to investigate these interactions. []

Q2: Why is understanding the influence of green solvents on this compound's properties important?

A2: Gaining insights into how green solvents affect the electronic properties and reactivity of this compound can be valuable for several reasons:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。